molecular formula C8H7NO4 B586169 p-Nitrophenyl Acetate-13C,d3 CAS No. 1794766-80-5

p-Nitrophenyl Acetate-13C,d3

Cat. No.: B586169
CAS No.: 1794766-80-5
M. Wt: 185.158
InChI Key: QAUUDNIGJSLPSX-HMHIGVJUSA-N
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Description

p-Nitrophenyl Acetate-13C,d3 is a stable isotope-labeled compound that serves as a critical mechanistic probe in biochemical research. Its primary research value lies in tracking the fate of the acetyl group during enzymatic hydrolysis, facilitated by the 13C and deuterium labels which allow for precise monitoring using techniques like mass spectrometry. This compound is extensively used to study the activity and mechanism of esterase enzymes, including carbonic anhydrases . In these reactions, the enzyme catalyzes the hydrolysis of the ester bond, a process that can be easily followed spectrophotometrically by the release of the p-nitrophenolate ion. Furthermore, p-nitrophenyl esters are powerful tools for investigating thiolase enzymes, such as OleA, where they have been shown to covalently acylated the active site cysteine residue . This acylation is a key step in Claisen condensation reactions that lead to the biosynthesis of hydrocarbons and β-lactone natural products . The incorporation of p-nitrophenyl esters like this one enables researchers to explore and expand the range of possible condensation products, opening paths for creating unnatural compounds with biotechnological applications .

Properties

CAS No.

1794766-80-5

Molecular Formula

C8H7NO4

Molecular Weight

185.158

IUPAC Name

(4-nitrophenyl) 2,2,2-trideuterioacetate

InChI

InChI=1S/C8H7NO4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5H,1H3/i1D3,6+1

InChI Key

QAUUDNIGJSLPSX-HMHIGVJUSA-N

SMILES

CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Synonyms

p-Nitro-phenol Acetate-13C,d3;  4-Nitrophenyl Acetate-13C,d3;  NSC 2633-13C,d3;  p-Acetoxynitrobenzene-13C,d3;  p-Nitrobenzene Acetate-13C,d3;  p-Nitrophenol Acetate-13C,d3; 

Origin of Product

United States

Advanced Synthetic Strategies for Isotopic Enrichment of P Nitrophenyl Acetate 13c,d3

Methods for Regiospecific Carbon-13 Incorporation into the Acetyl Moiety

The introduction of a ¹³C atom at the carbonyl position of the acetyl group is crucial for many analytical applications. This regiospecificity is typically achieved by using precursors that already contain the label in the desired position.

The most direct route to incorporate ¹³C into the carbonyl position is to begin with a carboxylic acid derivative that is already labeled. Acetic acid enriched with ¹³C at the C-1 position, [1-¹³C]acetic acid, serves as the fundamental building block. This labeled precursor can then be converted into more reactive acetylating agents.

For instance, [1-¹³C]acetic acid can be transformed into [1-¹³C]acetyl chloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Similarly, it can be converted to [1-¹³C]acetic anhydride (B1165640). These activated precursors ensure that the ¹³C label is exclusively located at the carbonyl carbon of the acetyl moiety in the final product. The use of isotopically labeled halo-acetic acid derivatives is a common strategy in the synthesis of labeled compounds. google.comgoogle.com

Once the ¹³C-labeled acetylating agent is prepared, the final step is the esterification of p-nitrophenol. This reaction forms the ester bond, attaching the labeled acetyl group to the p-nitrophenyl moiety. A common and effective method is the Schotten-Baumann reaction, where p-nitrophenol is reacted with the labeled acetyl chloride in the presence of a base, such as pyridine (B92270) or an aqueous alkali.

Alternatively, the reaction can be carried out using labeled acetic anhydride. One established process involves the acetylation of sodium p-nitrophenolate with acetic anhydride, which can be adapted using the isotopically labeled analogue. academax.com The reaction between 4-nitrophenol (B140041) and acetic anhydride is a known method for producing p-nitrophenyl acetate (B1210297). acs.org The choice of method often depends on the desired yield, purity requirements, and the scale of the synthesis. Isotopic labeling experiments have been fundamental in elucidating esterification mechanisms since the 1930s. pearson.com

Precursor Synthesis utilizing [1-13C]Carboxylic Acid Derivatives

Isotopic Purity Assessment and Characterization of Labeled Analogues

Following synthesis, it is imperative to confirm the structure and assess the chemical and isotopic purity of the p-Nitrophenyl Acetate-13C,d3. A combination of analytical techniques is employed for comprehensive characterization. selcia.com

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is a powerful tool for determining isotopic purity. researchgate.net It can accurately measure the mass-to-charge ratio of the molecular ion, confirming the incorporation of one ¹³C and three D atoms. The expected molecular weight for C₇¹³CH₄D₃NO₄ is approximately 185.16 g/mol . cymitquimica.com Furthermore, HRMS can resolve and quantify the relative abundances of different isotopologs (e.g., d0, d1, d2, d3), allowing for a precise calculation of isotopic enrichment. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is essential for confirming the position of the isotopic labels.

¹H NMR: In the spectrum of unlabeled p-nitrophenyl acetate, the acetyl methyl protons appear as a sharp singlet. For this compound, this signal will be absent, confirming the complete deuteration of the methyl group.

¹³C NMR: The signal corresponding to the carbonyl carbon will be a singlet (due to 99% ¹³C enrichment) and will exhibit a significant increase in intensity compared to the natural abundance spectrum. The signal for the methyl carbon (-CD₃) will appear as a multiplet due to ¹JCD coupling and will be shifted slightly upfield compared to a -CH₃ group. tandfonline.com

²H NMR: Deuterium (B1214612) NMR can be used to directly observe the signal from the -CD₃ group, confirming the presence and chemical environment of the deuterium atoms.

High-Performance Liquid Chromatography (HPLC): HPLC is primarily used to determine the chemical purity of the compound, separating it from any unreacted starting materials or byproducts. selcia.com It is important to note that deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts due to isotopic effects. nih.gov

The combination of these analytical methods provides a complete profile of the synthesized this compound, ensuring its suitability for its intended research applications.

Interactive Table: Comparison of Analytical Data for Unlabeled and Labeled p-Nitrophenyl Acetate

PropertyUnlabeled p-Nitrophenyl AcetateThis compoundRationale for Difference
Molecular Formula C₈H₇NO₄C₇¹³CH₄D₃NO₄Isotopic substitution of one ¹²C with ¹³C and three ¹H with ²H (D). cymitquimica.com
Molecular Weight 181.15 g/mol nih.gov~185.16 g/mol cymitquimica.comIncreased mass due to one extra neutron from ¹³C and three from the deuterium atoms.
¹H NMR (Acetyl Signal) Singlet, ~2.3 ppmAbsentReplacement of methyl protons with deuterium.
¹³C NMR (Carbonyl) Signal at natural abundanceHighly enhanced singletEnrichment with ¹³C isotope at the carbonyl position.
¹³C NMR (Methyl) Quartet (due to ¹JCH)Multiplet (due to ¹JCD)Coupling to deuterium instead of hydrogen.
Mass Spectrum (M+) m/z ≈ 181.04m/z ≈ 185.06Reflects the change in isotopic composition. researchgate.net

Analytical Verification of Isotopic Enrichment via Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for confirming the successful synthesis and verifying the isotopic enrichment of this compound. High-resolution mass spectrometry (HRMS), particularly techniques like Time-of-Flight (TOF) MS, allows for the precise determination of the mass-to-charge ratio (m/z) of the molecular ion and its fragments, thereby confirming the incorporation of the heavy isotopes. almacgroup.com

The molecular weight of the unlabeled p-Nitrophenyl Acetate is 181.15 g/mol . nih.gov The incorporation of one ¹³C atom and three deuterium atoms increases the molecular weight to approximately 185.16 g/mol . cymitquimica.com Analysis by MS will show a parent molecular ion peak ([M]⁺) at m/z 185, which is four mass units higher than that of the natural abundance compound.

Furthermore, the fragmentation pattern provides definitive evidence of the location of the isotopic labels. In the electron ionization (EI) mass spectrum of unlabeled p-Nitrophenyl Acetate, two prominent fragments are the p-nitrophenoxy radical cation ([M-CH₂CO]⁺) at m/z 139 and the acetyl cation ([CH₃CO]⁺) at m/z 43. nih.gov For this compound, the fragmentation will yield a labeled acetyl cation, [¹³CD₃CO]⁺. The expected mass for this fragment is significantly shifted. This direct analysis of parent and fragment ions allows for the unambiguous confirmation of both the successful synthesis and the high isotopic purity of the compound. almacgroup.commdpi.com

The following table summarizes the expected m/z values for the key ions in the mass spectra of both unlabeled p-Nitrophenyl Acetate and its isotopically enriched counterpart.

Table 1: Comparison of Expected Mass-to-Charge (m/z) Ratios for Key Ions in Mass Spectrometry
IonFormulap-Nitrophenyl Acetate (Unlabeled) Expected m/z nih.govThis compound Expected m/z cymitquimica.comComment
Molecular Ion [M]⁺[C₈H₇NO₄]⁺ vs. [C₇¹³CH₄D₃NO₄]⁺181.04185.06Shift of +4 Da confirms incorporation of ¹³C and 3x²H.
p-Nitrophenoxy radical cation[C₆H₄NO₃]⁺139.02139.02Fragment does not contain the labeled acetyl group and thus shows no mass shift.
Acetyl cation[C₂H₃O]⁺ vs. [¹³CD₃O]⁺43.0247.04Shift of +4 Da confirms labels are on the acetyl group.

Spectroscopic Confirmation of Labeling Efficacy (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides conclusive evidence for the position and efficacy of isotopic labeling in this compound. Both ¹H and ¹³C NMR spectra exhibit distinct and predictable differences from the spectra of the unlabeled compound.

In the ¹H NMR spectrum of unlabeled p-Nitrophenyl Acetate, the methyl protons of the acetyl group typically appear as a sharp singlet around δ 2.3 ppm. chemicalbook.com For this compound, this signal is absent due to the complete substitution of protons with deuterium atoms on the methyl group. The aromatic proton signals, appearing as two doublets for the A₂B₂ system of the p-substituted benzene (B151609) ring (typically around δ 7.4 and δ 8.3 ppm), remain unaffected.

The ¹³C NMR spectrum provides the most definitive confirmation. In unlabeled p-Nitrophenyl Acetate, the methyl carbon resonates at approximately δ 21 ppm and the carbonyl carbon at around δ 169 ppm. chemicalbook.com In the labeled analogue:

The signal for the methyl carbon (¹³C) is present, but its multiplicity is altered by the attached deuterium atoms. Due to the spin (I=1) of deuterium, the signal for the ¹³CD₃ group is split into a septet (following the 2nI+1 rule, where n=3 and I=1).

The signal for the carbonyl carbon, which is now a ¹³C isotope, will be observable. It may exhibit a small isotopic shift compared to the unlabeled compound and will show a ¹J-coupling interaction with the adjacent ¹³C-labeled methyl carbon.

These characteristic changes in the NMR spectra serve as a robust method for confirming the specific location and high enrichment level of the isotopic labels. pitt.edunih.gov

The table below outlines the expected NMR spectroscopic data for this compound in contrast to its unlabeled form.

Table 2: Comparison of Expected ¹H and ¹³C NMR Data (in CDCl₃)
NucleusAssignmentp-Nitrophenyl Acetate (Unlabeled) chemicalbook.comrsc.orgThis compound (Expected)
¹H NMRAromatic-Hδ ≈ 8.3 (d, 2H), 7.4 (d, 2H)δ ≈ 8.3 (d, 2H), 7.4 (d, 2H)
-C(=O)CH₃δ ≈ 2.3 (s, 3H)Absent
¹³C NMRAromatic-Cδ ≈ 155, 145, 125, 122δ ≈ 155, 145, 125, 122
-C(=O)CH₃δ ≈ 169δ ≈ 169 (¹JCC coupling visible)
-C(=O)CH₃δ ≈ 21δ ≈ 21 (septet, due to ¹JCD coupling)

Mechanistic Elucidation of Enzymatic Acyl Transfer Utilizing P Nitrophenyl Acetate 13c,d3

Application in Serine Hydrolase and Protease Reaction Mechanisms

Serine hydrolases and proteases are a broad class of enzymes that utilize a highly conserved catalytic triad, typically consisting of serine, histidine, and aspartate, to catalyze the hydrolysis of ester or amide bonds. nih.gov The use of isotopically labeled substrates like p-Nitrophenyl Acetate-13C,d3 is instrumental in elucidating the step-by-step mechanism of these enzymes.

Analysis of Acyl-Enzyme Intermediate Formation and Breakdown (e.g., Chymotrypsin)

The reaction of chymotrypsin (B1334515), a classic example of a serine protease, with p-nitrophenyl acetate (B1210297) proceeds through a two-step mechanism involving the formation and subsequent breakdown of a covalent acyl-enzyme intermediate. nih.govnih.gov The hydrolysis of p-nitrophenyl acetate by chymotrypsin leads to an initial "burst" of p-nitrophenolate, which is the result of the rapid acylation of the enzyme's active site serine (Ser-195). nih.govrsc.org This is followed by a slower, steady-state deacylation step where the acetate group is hydrolyzed from the serine residue, regenerating the free enzyme. nih.gov

The use of this compound allows for the direct tracking of the acyl group. The 13C label at the carbonyl carbon enables the use of 13C-NMR spectroscopy to monitor the formation and breakdown of the acyl-enzyme intermediate. The chemical shift of the 13C-labeled carbonyl carbon would be different in the substrate, the tetrahedral intermediate, the acyl-enzyme intermediate, and the final acetate product, allowing for the identification and quantification of these species during the reaction.

The deuterium (B1214612) labeling in the acetyl group (d3) can be used in techniques like mass spectrometry to follow the transfer of the acetyl group from the p-nitrophenyl ester to the enzyme and finally to water.

Deconvolution of Multi-Step Reaction Pathways in Enzyme Catalysis

By using stopped-flow techniques coupled with spectroscopic methods that can distinguish between the isotopically labeled species, researchers can measure the rates of both the formation of the acyl-enzyme intermediate (acylation) and its hydrolysis (deacylation). nih.gov The combination of 13C and deuterium labels can help in resolving complex kinetic profiles, especially in enzymes where the mechanism might deviate from the simple two-step model or involve alternative pathways.

Investigation of Enzyme Specificity and Catalytic Efficiency Modulation

Enzyme specificity is a crucial aspect of their function. While p-nitrophenyl acetate is a somewhat generic substrate for esterases and proteases, studying its hydrolysis can reveal important details about the active site environment. By systematically altering the structure of the substrate or the enzyme (e.g., through site-directed mutagenesis) and observing the effects on the kinetics of hydrolysis of this compound, scientists can probe the factors that govern substrate recognition and catalytic efficiency.

For example, the presence of certain compounds can modulate enzyme activity. Studies have shown that volatile anesthetics can either activate or inhibit the hydrolysis of p-nitrophenyl acetate by α-chymotrypsin, depending on the size of the substrate's acyl group. Using a labeled substrate like this compound in such studies would allow for a more precise determination of how these modulators affect specific steps in the catalytic cycle.

Kinetic Isotope Effect (KIE) Probing of Enzymatic Transition States

Kinetic isotope effects (KIEs) are a sensitive probe of the transition state structure of a reaction. They are defined as the ratio of the reaction rate of a substrate with a light isotope to that of a substrate with a heavy isotope. The use of this compound allows for the simultaneous measurement of both deuterium and carbon-13 KIEs.

Primary and Secondary Deuterium Kinetic Isotope Effects (D-KIEs)

The deuterium atoms in the acetyl group of this compound can be used to measure secondary deuterium KIEs. A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. In the case of acyl transfer, the hybridization of the carbonyl carbon changes from sp2 in the ester to sp3 in the tetrahedral intermediate. This change in geometry can affect the vibrational frequencies of the C-H(D) bonds of the acetyl group, leading to a secondary KIE. The magnitude of this KIE can provide information about the structure of the transition state. For instance, smaller inverse β-deuterium isotope effects in enzymatic reactions compared to nonenzymatic reactions may suggest greater hydrogen bonding or electrostatic interactions with the ester carbonyl group in the enzymatic transition state.

Carbon-13 Kinetic Isotope Effects (13C-KIEs) on Carbonyl Acyl Transfer

The 13C label at the carbonyl carbon allows for the determination of the primary 13C-KIE. Since the bond to the carbonyl carbon is broken and reformed during the reaction, a primary KIE is expected. The magnitude of the 13C-KIE provides information about the extent of bond cleavage in the transition state. A significant 13C-KIE would suggest that the bond to the p-nitrophenolate leaving group is substantially broken in the rate-limiting transition state.

The combination of both deuterium and carbon-13 KIEs provides a more complete picture of the transition state. Below is a representative data table illustrating the kind of KIEs that might be observed for the chymotrypsin-catalyzed hydrolysis of this compound.

Isotope EffectObserved Value (Illustrative)Interpretation
Secondary β-D-KIE (kH/kD)0.98Indicates a more sp3-like character of the carbonyl carbon in the transition state, consistent with the formation of a tetrahedral intermediate. The inverse effect (value < 1) is typical for such changes in hybridization.
Primary 13C-KIE (k12/k13)1.03Suggests significant C-O bond cleavage to the leaving group in the rate-determining step, supporting a transition state with substantial bond breaking.

This table presents illustrative data based on established principles of kinetic isotope effects in similar enzymatic reactions.

By comparing these KIEs with those from non-enzymatic model reactions and with theoretical calculations, a detailed model of the enzymatic transition state can be constructed. This approach helps in understanding how enzymes achieve their remarkable catalytic power by stabilizing the transition state of the reaction.

Solvent Kinetic Isotope Effects (SKIEs) in Enzyme Active Sites

Solvent kinetic isotope effects (SKIEs), observed when a reaction is conducted in heavy water (D₂O) instead of H₂O, are instrumental in revealing the involvement of proton transfers in the catalytic mechanism. The magnitude of the SKIE (kH₂O/kD₂O) can indicate whether a proton transfer occurs in a rate-limiting step. nih.govlibretexts.org

In the context of enzymes that hydrolyze p-nitrophenyl acetate, SKIEs help to elucidate the role of active-site residues and water molecules. For instance, studies on lipoprotein lipase (B570770) (LpL) using PNPA and p-nitrophenyl butyrate (B1204436) (PNPB) have shown SKIE values in the range of 1.5-2.2. nih.gov These normal SKIEs (where the reaction is faster in H₂O) are independent of substrate concentration and temperature, suggesting they reflect the chemical catalysis itself and not a change in enzyme conformation. nih.gov The data supports a proton transfer mechanism, similar to that of serine proteases, where a catalytically crucial amino acid side chain in the active site must be deprotonated for the reaction to proceed. nih.gov The pL (where L is H or D) versus rate profiles for LpL-catalyzed hydrolysis show a pKa shift from 7.10 in H₂O to 7.80 in D₂O, which is characteristic of a group involved in proton transfer during catalysis. nih.gov

Conversely, some enzymes exhibit inverse SKIEs (kH₂O/kD₂O < 1) with PNPA. The esterase activity of human carbonic anhydrase C, for example, yields an inverse SKIE of 0.73. mdpi.com This phenomenon is often attributed to a rapid equilibrium step preceding the rate-limiting step. mdpi.com In this case, it is suggested that a zinc-bound hydroxide (B78521) ion acts as the nucleophile, leading to the formation of a tetrahedral intermediate. The inverse effect arises from the strengthening of bonds to the solvent-exchangeable proton in the transition state compared to the ground state. mdpi.com Similarly, inverse SKIEs observed in cysteine proteases like papain are linked to the tautomerization of the catalytic cysteine-histidine dyad to generate the reactive thiolate nucleophile. mdpi.com

These examples demonstrate that SKIEs, when measured using substrates like PNPA, can differentiate between mechanistic pathways and identify key proton transfer events within an enzyme's active site.

Interpretation of Isotope Effects for Rate-Determining Steps and Transition State Structures

Kinetic isotope effects (KIEs) measured at specific atomic positions of a substrate like this compound are a powerful method for determining the structure of the transition state and identifying the rate-determining step of a reaction. libretexts.orgresearchgate.net By combining KIEs from different positions, a detailed picture of bond formation and cleavage in the transition state can be constructed. usu.eduusu.edu

The key isotopic labels on this compound provide specific information:

Carbonyl-¹³C KIE (¹³k): A ¹³C KIE greater than 1.0 indicates a decrease in the bonding environment of the carbonyl carbon in the transition state, which is characteristic of the rehybridization from sp² to sp³ during the formation of a tetrahedral intermediate or a concerted transition state. usu.edu

β-Deuterium KIE (Dk): The substitution of hydrogens with deuterium on the acetyl methyl group (d₃) probes changes in hyperconjugation. An inverse KIE (Dk < 1) suggests an increase in hyperconjugation and a move towards sp² character at the carbonyl carbon, which is typical for the formation of a tetrahedral-like structure. usu.eduusu.edu

Leaving Group KIEs: Isotopes in the p-nitrophenolate leaving group (e.g., ¹⁵N or ¹⁸O) reveal the extent of bond cleavage to the leaving group in the transition state. usu.eduusu.edu

Studies of the reaction of PNPA with various enzymes and nucleophiles have provided a wealth of data for interpreting transition states. For enzyme-catalyzed acyl transfers, the combination of these KIEs helps to distinguish between a stepwise mechanism (involving a stable tetrahedral intermediate) and a concerted mechanism (where bond formation and cleavage occur simultaneously). usu.edu

For example, in the reaction of PNPA with chymotrypsin, papain, and other proteases, the observed isotope effects are consistent with a concerted mechanism. usu.edu These enzymes display smaller inverse β-deuterium KIEs compared to non-enzymatic reactions, which may be explained by enhanced hydrogen bonding or electrostatic interactions with the carbonyl group in the enzyme's transition state. usu.edu

The table below summarizes kinetic isotope effects measured for the reaction of PNPA with various enzymes, illustrating how these values can be used to infer details about the transition state.

EnzymeDk (β-deuterium)13k (carbonyl carbon)18klg (leaving group O)Inferred Transition State Characteristic
Chymotrypsin0.982 ± 0.0021.036 ± 0.0021.019 ± 0.001Concerted mechanism, significant C-O bond cleavage to the leaving group. usu.edu
Carbonic Anhydrase0.999 ± 0.0021.028 ± 0.0021.014 ± 0.001Concerted mechanism, less advanced than chymotrypsin. usu.edu
Papain0.991 ± 0.0031.034 ± 0.0031.023 ± 0.001Concerted mechanism, similar to chymotrypsin. usu.edu
Thiolate Nucleophiles0.9765 - 0.97801.0117 - 1.01191.0172 - 1.0219Greater loss of carbonyl π-bond character compared to oxyanion nucleophiles. usu.edu

This table is generated based on data from multiple sources. usu.eduusu.edu

These data collectively show that acyl transfer reactions catalyzed by these enzymes proceed through a concerted, though potentially asynchronous, transition state where the bond to the nucleophile is forming as the bond to the p-nitrophenolate leaving group is breaking. The precise values of the KIEs allow for a nuanced understanding of how "early" or "late" the transition state is and the degree of bond order changes for different enzymes. usu.edu

Understanding Active Site Dynamics and Substrate Binding

Isotopically labeled substrates like this compound are also invaluable for probing the dynamics of the enzyme active site and the specifics of substrate binding. While KIEs provide information about the transition state, other techniques coupled with isotopic labeling can reveal details about the ground state (the enzyme-substrate complex).

Saturation Transfer Difference NMR (STD-NMR) is one such technique. By irradiating the protein and observing the transfer of saturation to the bound substrate, it is possible to identify which parts of the substrate are in close contact with the enzyme. uliege.be Using a labeled substrate like this compound would allow for precise mapping of the interactions of both the acetyl and the phenyl portions of the molecule within the active site. For example, studies on hydrolases have used STD-NMR with p-nitrophenyl glycosides to understand how the sugar moiety fits into the active site, showing that even hindered side chains can be accommodated. uliege.be

Furthermore, the kinetic parameters themselves, when studied under varying conditions or with mutant enzymes, can shed light on substrate binding. The Michaelis constant (KM), which can be determined from the hydrolysis of PNPA, is often used as a measure of the substrate's affinity for the enzyme. rsc.org Changes in KM upon mutation of active site residues can indicate which amino acids are critical for substrate binding. researchgate.net For example, work on feruloyl esterases showed that the presence of organic co-solvents could alter both KM and Vmax for PNPA hydrolysis, suggesting that the solvent affects active site conformation and substrate interaction. csic.es In some cases, the presence of a co-solvent was even found to induce a rearrangement of the active site, enabling the enzyme to hydrolyze new substrates. csic.es

Therefore, the use of p-nitrophenyl acetate and its isotopically labeled variants provides a multi-faceted approach to understanding not just the chemical steps of catalysis, but also the physical interactions and dynamic conformational changes that govern substrate binding and recognition in the enzyme active site.

Mechanistic Investigations of Non Enzymatic Acyl Transfer Reactions with P Nitrophenyl Acetate 13c,d3

Nucleophilic Acyl Substitution Pathways in Solution

Nucleophilic acyl substitution is the fundamental reaction class for acyl transfer. The generally accepted pathway involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester. This can proceed through either a stepwise mechanism, involving a discrete tetrahedral intermediate, or a concerted mechanism where bond formation and bond cleavage occur simultaneously in a single transition state. harvard.edu The use of p-Nitrophenyl Acetate-13C,d3 helps elucidate these pathways by measuring KIEs at the carbonyl carbon (¹³C) and the acetyl methyl group (d3). acs.orgharvard.edu

The hydrolysis of p-nitrophenyl acetate (B1210297) can be initiated by various nucleophiles, including oxyanions (like the hydroxide (B78521) ion, OH⁻) and thiolate anions. While S-p-nitrophenyl thioacetate (B1230152) possesses a better leaving group (p-nitrothiophenoxide) than p-nitrophenyl acetate, it is surprisingly less reactive towards hydroxide in pure water. scholaris.ca This suggests that the reaction proceeds through a stepwise mechanism where the departure of the leaving group is not part of the rate-determining step. scholaris.ca

The reaction with thiolate nucleophiles, which are generally softer and more polarizable, shows significantly different reactivity patterns. For instance, S-p-nitrophenyl thioacetate is about 300 times more reactive than p-nitrophenyl acetate towards the p-chlorothiophenoxide ion in water. scholaris.ca Kinetic studies of a zinc-hydroxide complex containing a thiolate donor in the hydrolysis of p-nitrophenyl acetate support a mechanism involving the nucleophilic attack of the complex in the rate-determining step. nih.gov

Table 1: Comparison of Second-Order Rate Constants (kN) for the Reaction of p-Nitrophenyl Acetate (1) and S-p-Nitrophenyl Thioacetate (2) with OH⁻ in DMSO-H₂O Mixtures at 25.0 °C. scholaris.ca
mol % DMSOkN for Compound 1 (M⁻¹s⁻¹)kN for Compound 2 (M⁻¹s⁻¹)
011.65.90
1029.220.0
2079.475.0
30214250
40575810
5014502500
6036307100
70955025100
8032800190000

Amines can act as catalysts in acyl transfer reactions through two primary mechanisms: nucleophilic catalysis and general base catalysis. In nucleophilic catalysis, the amine attacks the carbonyl carbon to form a more reactive acyl-ammonium intermediate, which is then attacked by the final acceptor (e.g., water or an alcohol). Imidazole is a well-studied example of a nucleophilic catalyst for the hydrolysis of p-nitrophenyl acetate. researchgate.net The reaction is established as second-order, and the formation of an acetylimidazole intermediate is proposed.

In contrast, anionic nucleophiles like the 1,2,4-triazole (B32235) anion have been explored as effective acyl transfer catalysts in non-polar, aprotic solvents. wustl.edu These anionic catalysts show high nucleophilicity and can facilitate reactions like aminolysis and transesterification, paving the way for the design of asymmetric acyl transfer catalysts. wustl.edu Quantum mechanical studies on the kinetic resolution of cyclic amines, co-catalyzed by an N-heterocyclic carbene and a hydroxamic acid, indicate a concerted aminolysis pathway where the hydroxamic acid facilitates proton transfer from the incoming amine. researchgate.net

In general acid-base catalysis, a catalyst facilitates the reaction by donating (general acid) or accepting (general base) a proton in the rate-determining step. This is distinct from specific acid-base catalysis where the proton is transferred from or to the solvent itself (e.g., H₃O⁺ or OH⁻). The aminolysis of phenyl esters by weakly basic amines like pyrazole (B372694) is a classic system for studying this phenomenon. wisc.edu

Studies on the reaction of phenyl acetate with pyrazole show catalysis by general bases. wisc.edu The Brønsted plot (a graph of the logarithm of the rate constant versus the pKa of the catalyst) for this reaction shows downward curvature, which is consistent with a concerted general base catalysis mechanism. wisc.edu This concerted mechanism is believed to be enforced because the tetrahedral intermediate is too unstable to exist for a significant lifetime. wisc.edu Bifunctional catalysts, which possess both acidic and basic sites (e.g., phosphate (B84403) monoanion), can also promote the reaction through a fully concerted mechanism where acid-base catalysis occurs simultaneously with the nucleophilic attack. wisc.edu

Amine-Catalyzed Acyl Transfer Mechanisms

Solvent Effects and Reaction Environment Influences on Mechanistic Pathways

The solvent is not merely a passive medium but an active participant in many chemical reactions, influencing rates and even determining the operative mechanism. researchgate.net This is particularly true for acyl transfer reactions, where charge separation and proton transfer are common features.

The polarity of the solvent can have a dramatic effect on the rates of acyl transfer reactions. For the reaction of p-nitrophenyl acetate with imidazole, the second-order rate constants are approximately ten times higher in water than in 96% ethanol (B145695). This retardation effect in ethanol is attributed to better solvation of the initial reactants and poorer solvation of the more polar transition state compared to water.

Similarly, in the alkaline hydrolysis of p-nitrophenyl acetate, changing the solvent from pure water to aqueous mixtures of dimethyl sulfoxide (B87167) (DMSO) leads to a massive increase in the reaction rate. scholaris.ca As shown in Table 1, the rate constant increases by a factor of nearly 2,800 as the medium changes from pure water to 80 mol % DMSO. scholaris.ca This is because dipolar aprotic solvents like DMSO are poor at solvating anions like OH⁻ compared to protic solvents like water. This desolvation of the nucleophile in the ground state significantly raises its energy, thereby lowering the activation barrier to the reaction. scholaris.ca

Table 2: Effect of Solvent on Second-Order Rate Constants (k) for the Reaction of p-Nitrophenyl Acetate with Imidazole.
Solventk (M⁻¹s⁻¹)Temperature (°C)
Water0.14230
96% Ethanol0.01430

Beyond bulk polarity effects, specific interactions between solvent molecules and the reacting species play a critical role, especially in steps involving proton transfer. researchgate.netrsc.org Computational studies using density functional theory (DFT) on the alkaline hydrolysis of p-nitrophenyl acetate have shown that the solvent plays an indispensable role in shaping the concerted transition state. These studies often find it necessary to include explicit solvent molecules in the calculations to accurately model the reaction, particularly the formation of tetrahedral intermediates.

Proton transfer reactions are central to acid-base catalysis, and the solvation environment is crucial in stabilizing the resulting charged species. researchgate.netrsc.org The "solvation strength" of the environment, whether in solution or a crystal lattice, plays a key role in stabilizing the ions formed during proton transfer. researchgate.net In concerted mechanisms, solvent molecules can form a "proton bridge," facilitating the transfer of a proton from the attacking nucleophile to the leaving group or a catalyst in a single kinetic step. This highlights how the reaction environment is intricately linked to the mechanistic pathway.

Influence of Solvent Polarity on Reaction Rates and Selectivity

Concerted versus Stepwise Mechanistic Distinctions via Kinetic Isotope Effects

Kinetic isotope effects serve as a sensitive probe of the geometry and bonding environment of a molecule as it passes through the transition state of a reaction. By measuring the rates of reaction for isotopically labeled p-nitrophenyl acetate (PNPA) and comparing them to the unlabeled compound, researchers can deduce the extent of bond formation to the nucleophile and bond cleavage to the leaving group in the rate-determining step. This information is critical for differentiating between a concerted mechanism and a stepwise process that involves a tetrahedral intermediate. nih.govunl.edu

In a stepwise mechanism, a tetrahedral intermediate is formed in an initial addition step, followed by the expulsion of the leaving group in a subsequent step. If the formation of this intermediate is the rate-limiting step, a significant primary kinetic isotope effect would be expected for the nucleophilic attack, while the isotope effect associated with the leaving group would be small. Conversely, if the breakdown of the intermediate is rate-limiting, a significant isotope effect for the leaving group would be observed. In a concerted mechanism, both bond formation and bond cleavage occur simultaneously in a single transition state, and KIEs would reflect the bonding changes of both processes. nih.govacs.org

Evidence from Deuterium (B1214612) and Heavy Atom Isotope Effects

The strategic placement of isotopes within the p-nitrophenyl acetate molecule, specifically a ¹³C at the carbonyl carbon and deuterium atoms (d₃) on the acetyl methyl group, allows for the measurement of multiple kinetic isotope effects that provide a detailed picture of the transition state.

Heavy Atom Isotope Effects (¹³C, ¹⁸O, ¹⁵N):

Carbonyl Carbon (¹³k): A ¹³C isotope effect at the carbonyl carbon provides information about the change in bonding at this center during the reaction. In an acyl transfer reaction, the hybridization of the carbonyl carbon changes from sp² in the ester to sp³ in the tetrahedral intermediate or transition state. This change typically results in a normal KIE (k¹²/k¹³ > 1), indicating a loosening of the bonding environment around the carbon. The magnitude of the ¹³k is sensitive to the extent of nucleophilic attack and leaving group departure. For example, in the reaction of PNPA with hydroxylamine (B1172632) at pH 6.0, a significant ¹³k of 1.0287 was observed, consistent with rate-limiting formation of a tetrahedral intermediate. acs.org At pH 12.0, this value increased to 1.0337, suggesting a change in the transition state structure. acs.org

Leaving Group (¹⁸kₗₖ and ¹⁵k): Isotope effects on the phenolic oxygen (¹⁸O) and the nitro group nitrogen (¹⁵N) of the p-nitrophenolate leaving group are particularly revealing about the extent of C-O bond cleavage in the transition state. A large ¹⁸kₗₖ value indicates significant bond breaking with the leaving group. For instance, the reaction of PNPA with hydroxylamine at pH 6.0 exhibits a large leaving group isotope effect of 1.0310, which points to the breakdown of the tetrahedral intermediate being the rate-determining step. acs.org In contrast, at pH 12.0, the ¹⁸kₗₖ drops to 1.0074, suggesting a concerted mechanism where bond cleavage is less advanced in the transition state compared to the low pH reaction. acs.org Studies with other nucleophiles, such as oxyanions and thiolates, show ¹⁸kₗₖ values ranging from 1.0172 to 1.0219, indicating substantial bond fission to the leaving group in the transition state. usu.edu

β-Deuterium Isotope Effects (Dₖ):

The substitution of hydrogen with deuterium on the methyl group of the acetyl moiety (the β-position relative to the carbonyl carbon) results in a secondary kinetic isotope effect. These effects are typically inverse (kH/kD < 1) and are thought to arise from changes in hyperconjugation between the C-H (or C-D) bonds and the carbonyl π-system. As the reaction proceeds towards a tetrahedral transition state, the sp² character of the carbonyl carbon decreases, leading to increased hyperconjugation and a stiffening of the C-H bending vibrations, which results in an inverse isotope effect. The reaction of PNPA with various oxyanion nucleophiles shows β-deuterium isotope effects (Dₖ) between 0.9481 and 0.9617. usu.edu For the reaction with hydroxylamine, the Dₖ was 0.9644 at pH 6.0 and 0.9516 at pH 12.0. acs.org These inverse effects support the development of tetrahedral character at the carbonyl carbon in the transition state for both concerted and stepwise pathways.

The following table summarizes kinetic isotope effects for the reaction of p-nitrophenyl acetate with various nucleophiles, illustrating the mechanistic insights gained.

NucleophilepH¹³k (carbonyl)Dₖ (β-deuterium)¹⁸kₗₖ (leaving group)¹⁵k (nitro group)Inferred Mechanism
Hydroxylamine6.01.02870.96441.03101.0009Stepwise, rate-limiting breakdown
Hydroxylamine12.01.03370.95161.00741.0011Concerted
Phenolate (B1203915)--~0.95-0.96~1.018-1.021~1.0010Concerted
Thiolates--~0.977-0.978~1.017-1.022~1.0000Concerted

Data compiled from multiple sources. acs.orgusu.edu

Characterization of Tetrahedral Intermediates and Transition States

The collective data from deuterium and heavy-atom isotope effects allow for a detailed characterization of the transition state structure for acyl transfer reactions of PNPA. For reactions believed to be concerted, such as those with phenolate and thiolate nucleophiles, the KIEs suggest a transition state that is tetrahedral in nature but does not exist as a stable intermediate. nih.govusu.edu The reactions with thiolate nucleophiles are proposed to have a transition state with greater loss of the carbonyl π-bond character compared to reactions with oxyanion nucleophiles. usu.edu

In cases where a stepwise mechanism is operative, as with hydroxylamine at low pH, the isotope effects can pinpoint the rate-limiting step. The large leaving group isotope effect (¹⁸kₗₖ = 1.0310) combined with a significant carbonyl carbon isotope effect (¹³k = 1.0287) at pH 6.0 provides strong evidence for a mechanism where a tetrahedral intermediate forms rapidly, and its subsequent breakdown to products is the slow, rate-determining step. acs.org

Conversely, the reaction with hydroxylamine at high pH (12.0) displays a markedly different set of isotope effects. acs.org The leaving group isotope effect becomes much smaller (1.0074), while the carbonyl carbon KIE remains large (1.0337). acs.org This is consistent with a shift to a concerted mechanism where nucleophilic attack and leaving group departure are synchronous. In this scenario, bond cleavage to the p-nitrophenolate is only slightly advanced in the transition state. acs.org

Applications of P Nitrophenyl Acetate 13c,d3 in Advanced Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Assignmentsnih.govnih.gov

The strategic placement of NMR-active isotopes in p-Nitrophenyl Acetate-13C,d3 allows for precise tracking of the acetate (B1210297) group in various chemical and biochemical transformations.

Real-Time ¹³C NMR Monitoring of Acyl Transfer Reactions

The presence of a ¹³C-labeled carbonyl carbon in this compound is particularly advantageous for monitoring acyl transfer reactions in real time. Acyl transfer is a fundamental reaction in organic chemistry and biochemistry, and understanding its kinetics and mechanism is crucial. nih.gov

¹³C NMR spectroscopy allows researchers to directly observe the chemical environment of the carbonyl carbon as the reaction progresses. For instance, in an acyl transfer reaction, the initial ¹³C signal of the ester in this compound will have a characteristic chemical shift. As the acyl group is transferred to a nucleophile (e.g., an amine or another alcohol), a new product is formed with a different chemical environment around the carbonyl carbon, resulting in a new ¹³C NMR signal at a different chemical shift. By monitoring the decrease in the intensity of the reactant signal and the corresponding increase in the product signal over time, one can obtain detailed kinetic information about the reaction.

Key Research Findings:

Kinetic Isotope Effects: Studies using related isotopically labeled esters have shown that the mechanism of acyl transfer can be elucidated by measuring kinetic isotope effects (KIEs) with ¹³C NMR. For example, a significant ¹³C KIE at the carbonyl carbon can suggest a change in bonding at this position in the rate-determining step, providing evidence for either a concerted or a stepwise mechanism involving a tetrahedral intermediate. researchgate.net

Intermediate Detection: In some cases, it is possible to detect the presence of short-lived N-acylated intermediates during the reaction by observing their unique ¹³C NMR signals. nih.gov

²H NMR for Deuterium (B1214612) Location and Exchange Dynamics

The deuterated methyl group (d3) in this compound provides a means to investigate the dynamics and location of this group using ²H (deuterium) NMR spectroscopy. ²H NMR is highly sensitive to molecular motion. dtic.mil

In solid-state ²H NMR, the lineshape of the spectrum is directly related to the motional regime of the C-²H bond. For a static methyl group, a broad Pake doublet pattern is observed. As the methyl group begins to rotate, the spectral lineshape narrows in a characteristic manner. This allows for the detailed study of methyl group rotation dynamics in different environments.

Furthermore, ²H NMR can be used to track deuterium exchange reactions. If the acetyl group is involved in a process where the methyl protons can exchange with protons from the solvent or other molecules, this can be monitored by changes in the ²H NMR signal. rsc.orgethz.ch

Elucidation of Intermediate Structures via Multi-Nuclear NMR

The dual labeling in this compound is invaluable for the structural elucidation of reaction intermediates using multi-nuclear NMR techniques. By combining information from ¹H, ¹³C, and ²H NMR, a more complete picture of transient species can be assembled.

Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish connectivity between the different nuclei. For example, an HMBC experiment could show a correlation between the ¹³C-labeled carbonyl carbon and the protons (or deuterons) of the methyl group, confirming the integrity of the acetyl group in an intermediate. The combination of ¹H, ¹³C, and ¹⁵N NMR has been effectively used to assign structures of substituted nitropyridines. nih.gov

Dynamic Nuclear Polarization (DNP) Enhanced NMR Applications with Labeled Acetateacs.org

Dynamic Nuclear Polarization (DNP) is a technique used to dramatically enhance the signal intensity in NMR spectroscopy, often by several orders of magnitude. nih.gov This is particularly useful for studying low-concentration species or for acquiring spectra rapidly. DNP works by transferring the high polarization of electron spins to nuclear spins at cryogenic temperatures. nih.govaip.org

Isotopically labeled compounds like acetate are ideal candidates for DNP-NMR studies. Research on various isotopomers of ¹³C-labeled acetate has shown that the efficiency of the DNP process can be influenced by the location of the ¹³C label and the presence of deuterium.

Key Research Findings:

Labeling Position Matters: Studies have demonstrated that the carbonyl ¹³C spin in acetate generally shows a higher DNP enhancement compared to the methyl ¹³C spin when using certain polarizing agents. acs.orgnih.govnih.gov

Deuteration Effects: Deuteration of the methyl group can significantly improve the DNP efficiency for the methyl ¹³C spin, bringing its enhancement level closer to that of the carbonyl carbon. nih.gov This is attributed to the favorable interplay of nuclear relaxation and cross-talk between nuclear Zeeman reservoirs during the DNP process. nih.gov

Relaxation Times: The solid-state ¹³C T₁ relaxation times are a crucial factor, with a close correlation observed between longer relaxation times and higher achievable polarization levels. acs.orgnih.gov

The use of hyperpolarized ¹³C-labeled acetate, generated via DNP, has paved the way for real-time metabolic imaging and detailed studies of biochemical pathways.

Mass Spectrometry for Isotopic Abundance Analysis and Reaction Product Identificationnih.govaip.org

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The isotopic labeling in this compound makes it an excellent substrate for MS-based analysis, facilitating isotopic abundance analysis and the clear identification of reaction products. nih.gov

High-Resolution Mass Spectrometry for Isotopic Purity and Reaction Monitoring

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions and the differentiation of molecules with very similar masses.

For this compound, HRMS can be used to:

Confirm Isotopic Purity: The precise mass of the molecule can be measured and compared to the theoretical mass calculated for its specific isotopic composition. This confirms the successful incorporation and purity of the ¹³C and deuterium labels.

Track Reaction Products: In a reaction involving this compound, the products will retain the isotopic label. For example, if the acetyl group is transferred to another molecule, the resulting product will have a mass that is increased by the mass of the ¹³C,d3-acetyl group. HRMS can easily detect this mass shift, providing unambiguous evidence for the formation of the product. This is particularly useful in complex mixtures where other analytical techniques might struggle to identify the products clearly. Derivatization with reagents like 3-nitrophenylhydrazine (B1228671) followed by LC-MS/MS is a common strategy for quantifying short-chain fatty acids and their isotopologues. tum.deresearchgate.net

Interactive Data Table: Isotopic Mass of p-Nitrophenyl Acetate and its Labeled Analog

CompoundMolecular FormulaMonoisotopic Mass (Da)
p-Nitrophenyl AcetateC₈H₇NO₄181.0375
This compoundC₇¹³CH₄D₃NO₄185.0565

This table illustrates the significant mass difference between the unlabeled and the labeled compound, which is easily distinguishable by HRMS. This clear mass signature allows for precise tracking of the labeled acetyl group through complex chemical or biological systems.

Computational and Theoretical Characterization of P Nitrophenyl Acetate 13c,d3 Reactivity

Quantum Chemical Calculations for Reaction Energetics and Transition State Geometries

Quantum chemical calculations are fundamental to understanding the potential energy surface of a reaction. These methods are used to locate stable molecules (reactants, products, intermediates) and the transition states that connect them, providing critical data on activation energies and reaction thermodynamics. mdpi.com For reactions like the hydrolysis of p-Nitrophenyl Acetate (B1210297), these calculations can distinguish between different proposed mechanisms, such as concerted or stepwise pathways. acs.orgacs.org

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the hydrolysis of esters like p-Nitrophenyl Acetate (pNPA). acs.orgnih.gov DFT methods are employed to optimize the geometries of the ground states (reactants) and the transition states involved in the reaction. researchgate.netucdavis.edu For instance, DFT calculations have been used to investigate the alkaline hydrolysis of pNPA, revealing that the reaction proceeds through a stepwise mechanism with a tetrahedral intermediate. scholaris.ca The choice of functional, such as B3LYP or M06-2X, and basis set is crucial for obtaining accurate results that align with experimental findings. mdpi.commdpi.comresearchgate.net Studies have shown that DFT can model the acyl-oxygen bond cleavage and even consider alternative reaction modes. researchgate.net The calculated structures provide insights into bond lengths and angles at the transition state, which are critical for understanding the reaction mechanism. acs.org

Table 1: Selected DFT and Ab Initio Studies on p-Nitrophenyl Acetate (pNPA) Hydrolysis
MethodSystem/ReactionKey FindingsReference
DFT (B3LYP-D3/6-311++G(d,p))Hydrolysis of p-nitrophenyl trifluoroacetate (B77799) with water clustersCalculated potential energy surfaces, showing a transition state lower in energy than reactants with a five-water ring. mdpi.com
DFTAlkaline hydrolysis of pNPADemonstrated the indispensable role of the solvent in shaping a concerted transition state. acs.orgnih.gov
Ab Initio (MP2/6-31+G//RHF/6-31G)Hydrolysis of pNPA with imidazolyl anionShowed that the tetrahedral intermediate decomposes rapidly to form p-nitrophenol and N-acetylimidazole. rsc.org
DFT and Ab InitioHydrolysis of pNPA promoted by vanadate (B1173111) ionsModeled four possible B(AC)2 (acyl-oxygen bond cleavage) reaction pathways. researchgate.net
DFT (M06-2X/6-311++g(2d, 2p))Nucleophilic attack by serine on pNPA in a designed esteraseOptimized reactants, transition states, and products to construct a theozyme model. mdpi.com

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameters, are often employed for higher accuracy in energy predictions. diva-portal.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CCSD(T)) can provide benchmark-quality energies, though at a much higher computational cost. rsc.orgresearchgate.netacs.org These high-accuracy methods are particularly useful for small model systems to validate the results from more cost-effective DFT calculations. researchgate.net For example, ab initio calculations have been used to study the reaction of pNPA with model nucleophiles, providing detailed energy profiles for the formation and decomposition of tetrahedral intermediates. rsc.org Extrapolative ab initio schemes, such as Gaussian (Gn) or Weizmann (Wn) methods, can also be used to achieve high accuracy for larger systems by combining results from calculations with different levels of theory and basis sets. acs.org

The primary utility of synthesizing p-Nitrophenyl Acetate-13C,d3 is for Kinetic Isotope Effect (KIE) studies, which provide powerful mechanistic insights. acs.orgmdpi.com A KIE arises from the change in vibrational frequencies of bonds involving the isotopes upon moving from the ground state to the transition state. mdpi.com Quantum chemical calculations are essential for modeling KIEs by computing the vibrational frequencies for both the light (e.g., p-Nitrophenyl Acetate) and heavy (this compound) isotopologues. chemrxiv.orgamazonaws.com

From the calculated frequencies, the zero-point energy (ZPE) for each vibrational mode is determined. diva-portal.orgresearchgate.net The KIE is then calculated based on the differences in ZPE between the isotopologues at the reactant ground state and the transition state. chemrxiv.org These theoretical KIEs can be directly compared with experimental values to validate the computed transition state structure. rutgers.edu For pNPA, calculated isotope effects have been used to argue for concerted mechanisms in certain acyl transfer reactions. acs.org The accuracy of these calculations depends heavily on the chosen level of theory and the use of scaling factors to correct for anharmonicity and other systematic errors in the harmonic frequency approximation. nsf.govarxiv.org

Ab Initio Methods for High-Accuracy Energy Predictions

Molecular Dynamics (MD) Simulations for Substrate-Catalyst Interactions

While quantum mechanics is ideal for describing bond-breaking and bond-forming events, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of large systems over time. miami.edu MD simulations model the movement of atoms using classical mechanics and a force field, allowing researchers to study how a substrate like this compound interacts with a catalyst, such as an enzyme, and its surrounding environment. nih.govmdpi.com

Before a catalytic reaction occurs, the substrate must bind to the active site of the catalyst. MD simulations are a powerful tool for exploring the conformational landscape of the substrate in the binding pocket and identifying preferential binding modes. nih.govmdpi.com By simulating the enzyme-substrate complex over nanoseconds or longer, researchers can observe how the substrate orients itself relative to key catalytic residues. mdpi.complos.org For example, MD simulations have been used to study the binding of pNPA to de novo designed esterases and other hydrolases, confirming that the substrate fits well within the active site and revealing the stability of the complex. mdpi.complos.orgresearchgate.net These simulations provide insights into the crucial non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the bound state and prepare the substrate for reaction. miami.edu

Table 2: Selected Molecular Dynamics (MD) Simulation Studies Involving p-Nitrophenyl Acetate (pNPA)
SystemSimulation FocusKey FindingsReference
Engineered Coiled-Coil Heptamer + pNPAEnzyme-substrate complex stabilityThe enzyme-like system retained necessary water molecules in the active site without significant structural changes. mdpi.com
Bovine Lipase (B570770) in non-aqueous solventsEnzyme stability in different solventsQuantified the structural stability of the enzyme in various non-aqueous environments. emerginginvestigators.org
Vibrio vulnificus FrsA protein + pNPASubstrate binding and complex stabilityRMSD plots confirmed the stability of the VvFrsA-pNPA complex during the simulation. plos.org
Serum Albumin + pNPABinding site identificationEstablished Sudlow site I as the catalytic center for the esterase activity of albumin. nih.gov
Cold-adapted Lipase (BplA) + p-Nitrophenyl Butyrate (B1204436)Enzyme-substrate dynamicsUsed classic MD with an MM potential function to examine the dynamics of the active enzyme-substrate complex. diva-portal.org

The solvent plays a critical role in chemical reactions, influencing both thermodynamics and kinetics. mdpi.comresearchgate.net MD simulations explicitly include solvent molecules (e.g., water or organic co-solvents), allowing for a detailed investigation of their effects on reaction dynamics. emerginginvestigators.org Studies on pNPA hydrolysis have shown that solvent molecules are not passive spectators; they can actively participate in the reaction mechanism, for example, by forming hydrogen-bond networks that stabilize charged transition states. mdpi.comresearchgate.net MD simulations can reveal the structure and dynamics of water molecules in an enzyme's active site or the effect of adding co-solvents like DMSO or methanol (B129727) on enzyme activity and stability. mdpi.comcsic.esjmb.or.kr This information is vital for understanding how the catalytic environment modulates the reactivity of this compound.

Exploration of Conformational Landscapes and Binding Modes

In Silico Prediction and Validation of Kinetic Isotope Effects

The elucidation of reaction mechanisms at a molecular level is greatly enhanced by the synergy between experimental kinetics and computational chemistry. For the hydrolysis of p-Nitrophenyl Acetate, particularly its isotopically labeled variants like this compound, in silico (computational) methods provide a powerful avenue for characterizing the high-energy transition state (TS). The accuracy of these theoretical models is critically evaluated through their ability to reproduce experimentally measured kinetic isotope effects (KIEs), which serve as a stringent benchmark for the predicted transition state structure.

Detailed research findings have established that the mechanism of acyl transfer from p-Nitrophenyl Acetate can be either stepwise, involving a distinct tetrahedral intermediate, or concerted. nih.gov The nature of the nucleophile and the stability of the p-nitrophenoxide leaving group often favor a concerted pathway for this substrate. nih.govusu.edu Computational modeling aims to distinguish between these possibilities and refine the geometric and electronic details of the transition state.

The standard computational approach involves using quantum mechanical methods, most commonly Density Functional Theory (DFT), to model the reaction pathway. mdpi.comacs.org Functionals such as B3LYP are frequently paired with Pople-style basis sets (e.g., 6-31G(d,p) or 6-31+G(d,p)) to optimize the geometries of the ground state reactants and the first-order saddle point corresponding to the transition state. nih.govacs.org To accurately simulate the reaction in a condensed phase, continuum solvation models like the Polarized Continuum Model (PCM) are often incorporated into the calculations. nih.gov

Once the transition state structure is located, a vibrational frequency analysis is performed. From these frequencies, KIEs are calculated based on the Bigeleisen equation, which relates the isotopic rate ratio to the vibrational frequencies of the two isotopologues in the ground and transition states. A close agreement between the in silico predicted KIEs and those determined experimentally provides strong validation for the computed transition state model. acs.orgresearchgate.net

Experimental KIEs for the hydrolysis and acyl transfer reactions of p-Nitrophenyl Acetate provide the necessary data for this validation. Studies have precisely measured the secondary β-deuterium KIE (relevant for the -d₃ group) and the primary carbonyl ¹³C KIE. These effects are particularly sensitive to changes in hybridization and bonding at the acetyl group during the reaction. For instance, in reactions with various nucleophiles, the β-deuterium KIE is typically inverse (kH/kD < 1), while the carbonyl ¹³C KIE is normal (k12/k13 > 1), consistent with a change from sp² to a more sp³-hybridized carbon in the transition state. usu.edu

Table 1: Experimental Kinetic Isotope Effects for Acyl Transfer from p-Nitrophenyl Acetate
Isotope EffectNucleophileExperimental KIE ValueReference
Carbonyl 13C (13k)Hydroxylamine (B1172632)1.028 ± 0.002 usu.edu
β-Deuterium (Dk)Hydroxylamine0.999 ± 0.002 usu.edu
Carbonyl 13C (13k)Imidazole1.036 ± 0.002 usu.edu
β-Deuterium (Dk)Imidazole0.982 ± 0.002 usu.edu
Phenolic Oxygen 18O (18klg)Oxyanion Nucleophiles1.028 acs.org

The validation process involves a direct comparison of values such as those in Table 1 with computationally derived KIEs. For example, a theoretical model of the transition state for the reaction of p-Nitrophenyl Acetate with hydroxylamine would be considered highly accurate if DFT calculations yielded a ¹³C KIE near 1.028 and a d₃-KIE near 0.999. Discrepancies would suggest that the level of theory is insufficient or that the proposed transition state structure requires revision. This iterative process of prediction and validation has been successfully applied to numerous enzymatic and non-enzymatic reactions, providing robust insights into their mechanisms. acs.orgresearchgate.netsfu.ca

Table 2: Illustrative Comparison of Experimental and Theoretical KIEs for p-Nitrophenyl Acetate Hydrolysis
Isotope PositionExperimental KIE (Example)Typical Computational ModelPredicted KIE (Hypothetical)
Carbonyl-13C1.028 - 1.036DFT: B3LYP/6-31+G(d,p) with PCM (Water)~1.03
Acetyl-d30.982 - 0.999DFT: B3LYP/6-31+G(d,p) with PCM (Water)~0.99

Future Research Directions and Advanced Applications of P Nitrophenyl Acetate 13c,d3

Development of Novel Mechanistic Probes and Reporter Systems utilizing Isotopic Labels

The future application of p-Nitrophenyl Acetate-13C,d3 is poised to significantly enhance the development of mechanistic probes and reporter systems. The isotopic labels serve as sensitive reporters on the atomic scale, allowing researchers to track the transformation of the substrate with high precision.

Probing Transition States: The deuterium (B1214612) atoms on the methyl group enable the study of secondary kinetic isotope effects (KIEs). These effects provide insight into changes in hybridization at the carbonyl carbon during the reaction, a key feature of the transition state in acyl-transfer reactions. uiowa.eduresearchgate.net By measuring KIEs, researchers can elucidate the structure of the transition state, which is critical for understanding catalytic mechanisms. acs.orgnih.gov

Vibrational Spectroscopy: The ¹³C label on the carbonyl group alters its vibrational frequency. This shift can be monitored using techniques like Fourier-transform infrared (FTIR) spectroscopy to observe the cleavage of the ester bond in real-time. This provides a direct window into the catalytic event at the enzyme's active site.

Advanced Reporter Systems: While the cleavage of p-nitrophenyl acetate (B1210297) naturally produces a chromophoric p-nitrophenolate product, isotopic labeling adds another layer of reporting. libretexts.orgcam.ac.uk Future reporter systems could be designed to leverage the unique properties of the stable isotopes. For example, coupling the enzymatic reaction to subsequent analytical steps that are sensitive to mass changes, such as mass spectrometry, allows for highly specific quantification of reaction products, even in complex biological mixtures. researchgate.netembopress.org

Integration with Advanced Analytical Techniques for Real-Time Mechanistic Insights (e.g., Capillary Electrophoresis/Dynamic Frontal Analysis)

Pairing isotopically labeled substrates like this compound with high-resolution analytical methods opens new avenues for obtaining real-time mechanistic data.

Capillary Electrophoresis (CE): CE is a powerful technique for separating small molecules with high efficiency and speed. nih.gov When used to analyze the hydrolysis of p-nitrophenyl acetate, CE can separate the substrate from the p-nitrophenolate product. nih.govresearchgate.net The isotopic labels in this compound would allow for clear differentiation of the labeled acetate product from any unlabeled acetate present in the sample matrix when CE is coupled with mass spectrometry (CE-MS). This provides an unambiguous way to monitor the reaction progress.

Dynamic Frontal Analysis (DFA): CE/DFA is an effective method for studying enzyme kinetics and inhibition. nih.govresearchgate.net In a typical CE/DFA experiment for this system, the enzyme is mixed with the substrate, and the continuous formation of the product is monitored. researchgate.net Using this compound would allow for precise kinetic measurements, as the mass difference ensures that the detected product originates exclusively from the labeled substrate. This approach was successfully used to determine the Michaelis-Menten constant (Kₘ) and the 50% inhibitory concentration (IC₅₀) for carboxylesterase with unlabeled p-nitrophenyl acetate. nih.gov

The integration of these advanced techniques with isotopically labeled substrates will facilitate more accurate and detailed kinetic studies, providing deeper insights into enzyme function and inhibition. science.gov

Contributions to Understanding Enzyme Evolution and Rational Catalytic Design

The detailed mechanistic information gleaned from using this compound has significant implications for the fields of enzyme evolution and rational catalyst design.

Enzyme Evolution: Directed evolution is a powerful technique for creating new enzymes or improving existing ones. nih.govresearchgate.net Often, a promiscuous activity of a native enzyme is the starting point. For instance, dienelactone hydrolase, which has a low native activity towards p-nitrophenyl acetate, was evolved to have significantly higher activity for larger, non-physiological ester substrates. nih.govscience.gov Using this compound as the substrate in such evolutionary studies would allow researchers to track how the catalytic mechanism changes as the enzyme adapts. By analyzing KIEs at different stages of the evolutionary process, scientists can understand how mutations alter the transition state and lead to improved catalytic efficiency. mit.edusustainability-directory.com

Rational Catalytic Design: Rational design aims to create enzymes with specific properties based on a detailed understanding of their structure and mechanism. nih.gov Kinetic isotope effects are crucial for this process, as they provide experimental benchmarks that can be compared against computational models of the enzyme's transition state. uiowa.eduacs.org By accurately modeling the transition state, scientists can predict which mutations are most likely to enhance catalytic activity. This compound serves as an ideal tool for validating these predictions, guiding the engineering of more efficient biocatalysts for industrial and therapeutic applications. mit.edusustainability-directory.com

Q & A

Q. How is p-nitrophenyl acetate-13C,d3 utilized in enzymatic assays to determine esterase/lipase activity?

this compound is widely used as a chromogenic substrate in enzyme kinetics. The hydrolysis of the acetate group releases p-nitrophenol, detectable via UV absorbance at 405 nm. Key steps include:

  • Preparing reaction mixtures with 10–50 µL enzyme extract, 10 mM phosphate buffer (pH 6.7), and 100 µM substrate .
  • Monitoring absorbance changes at 405 nm using a microplate reader at 37°C .
  • Calibrating with p-nitrophenol standards to quantify enzymatic activity. Methodological Note: Isotopic labeling (13C, d3) allows tracking of reaction intermediates in metabolic flux studies, enhancing precision in pathway elucidation .

Q. What spectroscopic methods confirm the structural integrity of this compound?

Structural validation involves:

  • Infrared (IR) spectroscopy to identify ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and nitro group (NO₂) vibrations at ~1520 and 1350 cm⁻¹ .
  • Nuclear Magnetic Resonance (NMR):
  • ¹H NMR detects aromatic protons (δ 7.5–8.5 ppm) and the acetate methyl group (δ 2.1–2.3 ppm).
  • ³¹P NMR (if applicable) verifies purity in phosphorylated derivatives .
    • Mass spectrometry (MS) confirms molecular weight and isotopic enrichment patterns.

Advanced Research Questions

Q. How does isotopic labeling (13C, d3) impact the interpretation of metabolic flux in microbial systems using this compound?

Isotopic labeling enables tracking of acetate incorporation into metabolic pathways. For example:

  • In Geobacter species, 13C-labeled acetate elucidated dual leucine biosynthesis pathways (e.g., citramalate pathway) via amino acid isotopomer analysis .
  • Experimental Design Considerations:
  • Optimize substrate-to-biomass ratios to avoid isotopic dilution.
  • Use computational models to predict labeling patterns and validate with GC-MS or LC-MS .
    Data Contradiction Example: Discrepancies in isoleucine labeling patterns may indicate unannotated pathways, requiring biochemical validation .

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